N-[1-(Adamantan-1-YL)propyl]-3,4,5-trimethoxybenzamide
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Overview
Description
N-[1-(Adamantan-1-YL)propyl]-3,4,5-trimethoxybenzamide is a synthetic organic compound that features a unique structure combining an adamantane moiety with a benzamide group The adamantane structure is known for its rigidity and stability, while the benzamide group is often associated with various biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(Adamantan-1-YL)propyl]-3,4,5-trimethoxybenzamide typically involves multiple steps:
Formation of the Adamantane Derivative: The adamantane moiety can be introduced through a reaction involving adamantane and a suitable alkylating agent.
Coupling with Benzamide: The adamantane derivative is then coupled with 3,4,5-trimethoxybenzamide under specific conditions. This step often involves the use of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow chemistry could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[1-(Adamantan-1-YL)propyl]-3,4,5-trimethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The benzamide group can undergo substitution reactions, particularly nucleophilic aromatic substitution, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.
Major Products Formed
Oxidation: Oxidized derivatives of the adamantane moiety.
Reduction: Reduced forms of the benzamide group.
Substitution: Substituted benzamide derivatives.
Scientific Research Applications
N-[1-(Adamantan-1-YL)propyl]-3,4,5-trimethoxybenzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of advanced materials due to its unique structural properties.
Mechanism of Action
The mechanism of action of N-[1-(Adamantan-1-YL)propyl]-3,4,5-trimethoxybenzamide involves its interaction with specific molecular targets. The adamantane moiety is known to interact with various biological membranes, potentially altering their properties. The benzamide group can interact with specific enzymes or receptors, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
N-(1-Adamantyl)benzamide: Similar structure but lacks the propyl and trimethoxy groups.
1-Adamantanecarboxamide: Contains the adamantane moiety but differs in the functional groups attached.
3,4,5-Trimethoxybenzoic acid: Shares the trimethoxybenzene structure but lacks the adamantane moiety.
Uniqueness
N-[1-(Adamantan-1-YL)propyl]-3,4,5-trimethoxybenzamide is unique due to the combination of the adamantane moiety with the 3,4,5-trimethoxybenzamide structure. This combination imparts unique physical and chemical properties, making it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C23H33NO4 |
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Molecular Weight |
387.5 g/mol |
IUPAC Name |
N-[1-(1-adamantyl)propyl]-3,4,5-trimethoxybenzamide |
InChI |
InChI=1S/C23H33NO4/c1-5-20(23-11-14-6-15(12-23)8-16(7-14)13-23)24-22(25)17-9-18(26-2)21(28-4)19(10-17)27-3/h9-10,14-16,20H,5-8,11-13H2,1-4H3,(H,24,25) |
InChI Key |
OULYRSXGOXFOSG-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C12CC3CC(C1)CC(C3)C2)NC(=O)C4=CC(=C(C(=C4)OC)OC)OC |
Origin of Product |
United States |
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